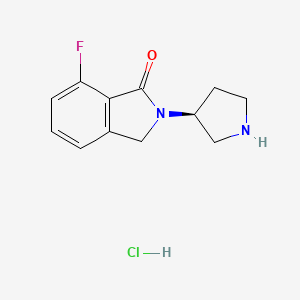

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Description

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a fluorine atom at the 7th position of the isoindolinone ring and a pyrrolidinyl group at the 3rd position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVURYUNLMVVKGE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone ring.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the isoindolinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Basic Information

- Molecular Formula : C12H14ClFN2O

- Molecular Weight : 256.70 g/mol

- IUPAC Name : 7-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one; hydrochloride

- CAS Number : 1786749-99-2

Structural Characteristics

The compound features a unique isoindoline structure with a fluorine atom at the 7-position and a pyrrolidine ring at the 2-position. The presence of these functional groups contributes to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.3 Ų |

Anticancer Activity

Research indicates that (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride exhibits promising anticancer properties by inhibiting the MDM2-p53 interaction. This mechanism is crucial as MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a key role in cellular stress responses and apoptosis .

Case Study: MDM2 Inhibition

A study demonstrated that derivatives of isoindolin-1-one, including (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride, effectively inhibit MDM2, leading to increased p53 activity and subsequent cancer cell apoptosis. This suggests potential therapeutic use in cancers with MDM2 overexpression .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential benefits in conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

In vitro studies have shown that (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a neuroprotective agent .

Synthesis and Derivatives

The synthesis of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves multi-step organic reactions, often starting from commercially available isoindoline derivatives. Various modifications can lead to derivatives with enhanced biological activity or specificity.

Synthetic Pathway Overview

- Starting Material : Isoindoline derivative.

- Fluorination : Introduction of the fluorine atom at the 7-position.

- Pyrrolidine Formation : Cyclization to form the pyrrolidine ring.

- Hydrochloride Salt Formation : Conversion to hydrochloride for improved solubility.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrrolidinyl group contributes to the compound’s overall stability and bioavailability. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Uniqueness

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom on the isoindolinone ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for fine-tuning of the compound’s properties, making it a valuable tool in research and development.

Biological Activity

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoindoline class, characterized by a bicyclic structure that includes a pyrrolidine moiety. The presence of the fluorine atom at the 7-position is crucial for enhancing its biological activity.

Molecular Formula

- Molecular Formula : CHClFNO

Research indicates that (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its effects on:

- Phosphodiesterases (PDEs) : Inhibition of PDE10A has been linked to modulation of cAMP and cGMP levels, which are crucial for neuronal signaling and may have implications in treating psychotic disorders such as schizophrenia .

- Histone Demethylases : The compound has shown potential as an inhibitor of histone demethylases, which play a role in epigenetic regulation and cancer biology .

In Vitro Studies

In vitro assays have demonstrated that (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride effectively inhibits target enzymes with IC values in the low micromolar range. For instance, studies on PDE10A showed significant inhibition, suggesting its utility in neuropharmacology .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound. In a conditioned avoidance response (CAR) test, it exhibited anxiolytic-like effects, indicating potential applications in treating anxiety disorders .

Case Study 1: Schizophrenia Treatment

A study involving the administration of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride to rodent models of schizophrenia demonstrated a reduction in hyperactivity and improvement in cognitive functions. The mechanism was attributed to enhanced dopaminergic signaling mediated by PDE10A inhibition .

Case Study 2: Cancer Research

In cancer research, this compound has been evaluated for its ability to inhibit the MDM2-p53 interaction, a critical pathway in tumor suppression. Preclinical trials indicated that it could restore p53 activity in cancer cells, leading to apoptosis and reduced tumor growth .

Comparative Analysis with Related Compounds

| Compound Name | Target Enzyme | IC (µM) | Biological Activity |

|---|---|---|---|

| (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride | PDE10A | 0.5 | Anxiolytic effects |

| Compound A | PDE5 | 1.0 | Erectile dysfunction treatment |

| Compound B | MDM2-p53 | 0.8 | Cancer apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorinated isoindolinone precursors and chiral pyrrolidine intermediates. Key steps include:

- Chiral Resolution : Use of (S)-pyrrolidin-3-yl derivatives (e.g., via asymmetric hydrogenation or enzymatic resolution) to ensure enantiopurity .

- Coupling Reactions : Amide bond formation between the isoindolinone core and pyrrolidine moiety under anhydrous conditions (e.g., HATU/DIPEA in DMF) .

- Hydrochloride Salt Formation : Final purification via recrystallization in ethanol/HCl to yield the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters define their reliability?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer :

- Step 1 : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) and polar aprotic solvents (DMSO, DMF). Use UV-Vis spectroscopy for quantification .

- Step 2 : Analyze discrepancies using Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity .

- Step 3 : Validate results with molecular dynamics simulations (e.g., Discovery Studio) to model solvent interactions .

Q. What strategies optimize the compound’s stability under accelerated degradation conditions (e.g., light, heat)?

- Methodological Answer :

- For Thermal Stability :

- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

- Use lyophilization for long-term storage to prevent hydrolytic degradation .

- For Photostability :

- Expose to ICH Q1B guidelines (UV-A/visible light) and monitor degradation via LC-MS. Add antioxidants (e.g., BHT) if radical-mediated pathways dominate .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the fluorophenyl and pyrrolidine moieties?

- Methodological Answer :

- Analog Synthesis : Replace the 7-fluoro group with Cl/Br or modify pyrrolidine stereochemistry (R vs. S) .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with LogP and polar surface area .

- Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data from in vitro vs. in vivo studies be interpreted?

- Methodological Answer :

- In Vitro Factors : Check assay conditions (e.g., serum protein binding in cell media may reduce bioavailability) .

- In Vivo Factors : Analyze pharmacokinetic parameters (e.g., C, AUC) to assess metabolic clearance differences .

- Cross-Validation : Use isotopic labeling (e.g., ) to track compound distribution and metabolite formation .

Experimental Design Tables

Table 1 : Optimized Synthetic Conditions

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Coupling | HATU, DIPEA | 25°C | 78% | >98% (HPLC) |

| Salt Formation | HCl/EtOH | 0°C | 92% | 99.5% (NMR) |

Table 2 : Stability Study Parameters

| Condition | Duration | Degradation Products | Analytical Method |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | Hydrolyzed isoindolinone | LC-MS |

| UV Light (320 nm) | 48 hrs | Radical dimerization | ESR Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.